SLLK, Control Peptide for TSP1 Inhibitor(TFA)
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Overview
Description
SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) is a control peptide for LSKL, which is a Thrombospondin 1 inhibitor. Thrombospondin 1 is a glycoprotein that plays a significant role in cell-to-cell and cell-to-matrix communication. The SLLK peptide is used in research to study the inhibition of Thrombospondin 1 and its effects on various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods: Industrial production of peptides like SLLK often involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification. The peptides are then lyophilized to obtain a stable, dry product .
Chemical Reactions Analysis
Types of Reactions: SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) primarily undergoes peptide bond formation and cleavage reactions. These reactions are crucial for its synthesis and subsequent applications.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic Acid (TFA)
Cleavage Reagents: TFA, often with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products: The major product of these reactions is the SLLK peptide itself, which is used as a control peptide in various biological assays .
Scientific Research Applications
SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) has several scientific research applications:
Biology: Used to study the role of Thrombospondin 1 in cell signaling, angiogenesis, and tissue remodeling.
Medicine: Investigated for its potential in treating diseases where Thrombospondin 1 is implicated, such as cancer and cardiovascular diseases.
Chemistry: Utilized in peptide synthesis research to understand peptide bond formation and stability.
Industry: Employed in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) involves its interaction with Thrombospondin 1. By binding to Thrombospondin 1, it inhibits its activity, thereby affecting various cellular processes such as cell adhesion, migration, and proliferation. This inhibition is crucial for studying the physiological and pathological roles of Thrombospondin 1 .
Comparison with Similar Compounds
LSKL: Another peptide that inhibits Thrombospondin 1 but with a different sequence.
RGD Peptides: These peptides also interact with cell adhesion molecules but target integrins instead of Thrombospondin 1.
Uniqueness: SLLK is unique in its specific inhibition of Thrombospondin 1, making it a valuable tool for studying the specific pathways and mechanisms involving this glycoprotein .
Properties
Molecular Formula |
C23H42F3N5O8 |
---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H41N5O6.C2HF3O2/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22;3-2(4,5)1(6)7/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32);(H,6,7)/t14-,15-,16-,17-;/m0./s1 |
InChI Key |
JWXNBGPQLBWEQI-SITLLQIKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
sequence |
One Letter Code: SLLK-NH2 |
Origin of Product |
United States |
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